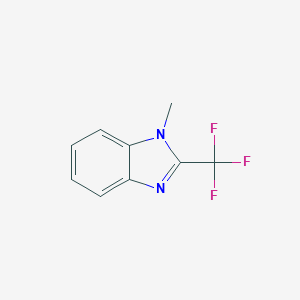

1-Methyl-2-(trifluoromethyl)benzimidazole

Vue d'ensemble

Description

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound . It is a suitable reagent used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .

Synthesis Analysis

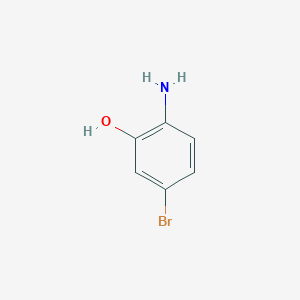

The synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole involves the reaction of the appropriate 1,2-phenylenediamine with 1.6 equivalents of CF3COOH and one drop of concentrated HCl. This mixture is heated under reflux in a nitrogen atmosphere for 4 hours . A new and efficient method has also been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .

Molecular Structure Analysis

The molecular formula of 1-Methyl-2-(trifluoromethyl)benzimidazole is C9H7F3N2 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

The chemical reactions of 1-Methyl-2-(trifluoromethyl)benzimidazole have been studied in the context of its antibacterial and antifungal activities . The synthesized molecules were subjected to molecular docking studies with a crystal structure of cytochrome P450 14 alpha-sterol demethylase (CYP51) coming through Mycobacterium tuberculosis in composite with fluconazole .

Applications De Recherche Scientifique

Ferroptosis Inducers

This compound has been identified as a novel inducer of ferroptosis, a form of programmed cell death important in cancer research. It shows potential for in vitro and in vivo studies .

Antibacterial Agents

Derivatives of this compound have shown potent antibacterial properties against resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Material Science

The compound’s structure has been analyzed using X-ray crystallography, indicating its utility in understanding material properties at the molecular level .

Chemical Synthesis

It serves as a precursor for synthesizing various benzimidazole derivatives, which are valuable in pharmaceuticals and other chemical industries .

Corrosion Inhibition

Benzotriazole-based compounds, which include this chemical, are used as corrosion inhibitors for metals like copper .

Drug Discovery

The benzimidazole motif is significant in pharmaceuticals for new drug discovery due to its diverse pharmacological properties .

Mécanisme D'action

Target of Action

1-Methyl-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects

Mode of Action

Benzimidazole derivatives typically interact with their targets through various mechanisms, depending on the specific functional groups present on the benzimidazole core . For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization in parasitic worms, leading to their death .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific targets . For instance, benzimidazoles that target tubulin disrupt microtubule formation, affecting cell division and other cellular processes .

Pharmacokinetics

The molecular weight of 1-methyl-2-(trifluoromethyl)benzimidazole is 2001605 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it’s likely that 1-methyl-2-(trifluoromethyl)benzimidazole could have multiple effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Orientations Futures

The future directions for the study of 1-Methyl-2-(trifluoromethyl)benzimidazole involve the discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as potential ferroptosis inducers . This is achieved by phenotypic screenings and the design and synthesis of a series of analogs to improve activity .

Propriétés

IUPAC Name |

1-methyl-2-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKYRNSRLGCTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334490 | |

| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(trifluoromethyl)benzimidazole | |

CAS RN |

384-46-3 | |

| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

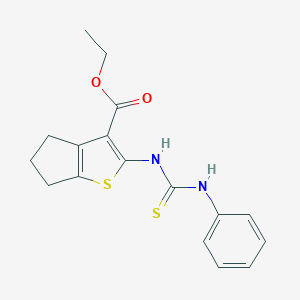

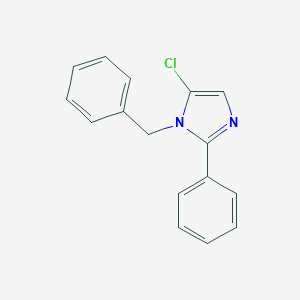

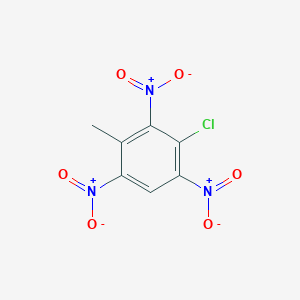

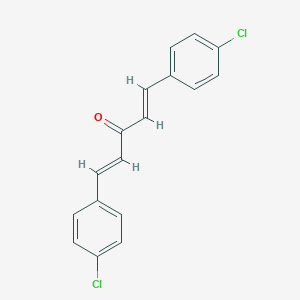

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)